REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.[C:9](=O)(OCC)OCC.C([O-])([O-])=O.[K+].[K+]>C1OCCOCCOCCOCCOCCOC1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8][CH3:9])[CH:3]=1 |f:2.3.4|
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Name
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|
Quantity
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4.73 g
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Type
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reactant
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Smiles
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FC=1C=C(C=CC1)S
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Name
|
|
Quantity
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11 mL
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Type
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reactant
|
Smiles
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C(OCC)(OCC)=O
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Name
|
|
Quantity
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7.67 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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100 mg
|
Type
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catalyst
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Smiles
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C1COCCOCCOCCOCCOCCO1
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 20° C.
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Type
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CUSTOM
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Details
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then quenched by addition of H2O
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Type
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EXTRACTION
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Details
|
extracted with Et2O
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Type
|
WASH
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Details
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The combine organic solution was washed with H2O and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Name
|
|
Type
|
product
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Smiles
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FC1=CC(=CC=C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |